![molecular formula C21H18ClNO4S B1371221 benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate CAS No. 1017782-73-8](/img/structure/B1371221.png)
benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate is a chemical compound with the molecular formula C21H18ClNO4S and a molecular weight of 415.9 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine . The compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a phenylsulfonyl group attached to a carbamate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(3-chlorophenyl)(phenylsulfonyl)methyl]amine . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product . Safety measures are also implemented to handle the reagents and by-products, ensuring compliance with environmental and safety regulations .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate can be compared with other similar compounds such as:
Benzyl N-[(4-chlorophenyl)(phenylsulfonyl)methyl]carbamate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Benzyl N-[(3-bromophenyl)(phenylsulfonyl)methyl]carbamate: Similar structure but with a bromine atom instead of chlorine.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research applications .
Properties
IUPAC Name |
benzyl N-[benzenesulfonyl-(3-chlorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c22-18-11-7-10-17(14-18)20(28(25,26)19-12-5-2-6-13-19)23-21(24)27-15-16-8-3-1-4-9-16/h1-14,20H,15H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAUJXSQDZWJSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171040 |
Source


|
| Record name | Phenylmethyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-73-8 |
Source


|
| Record name | Phenylmethyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
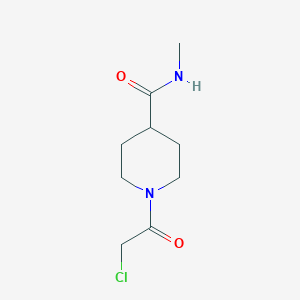
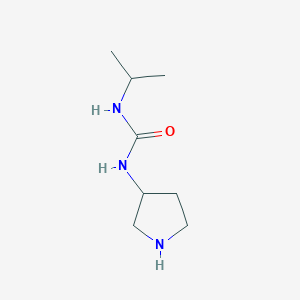
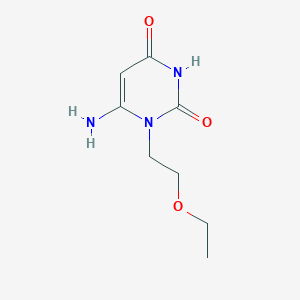
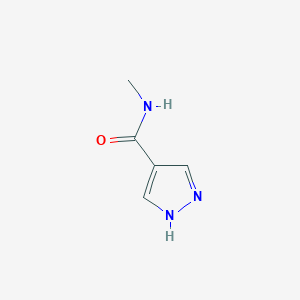
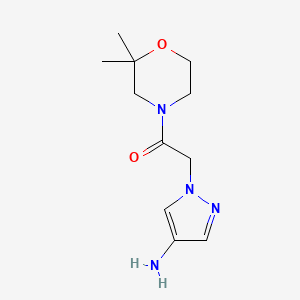
![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)
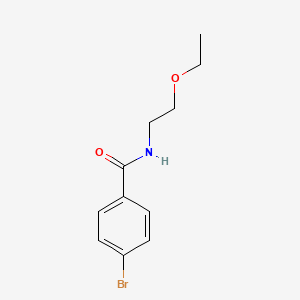
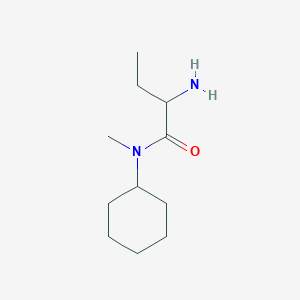
![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)
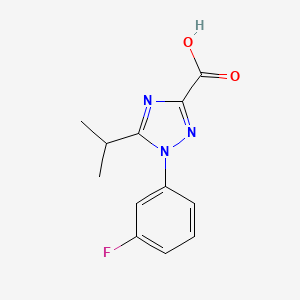


![3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B1371160.png)

